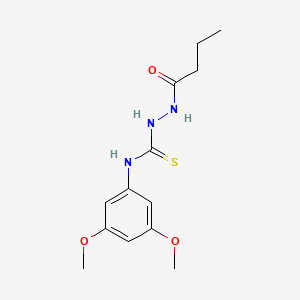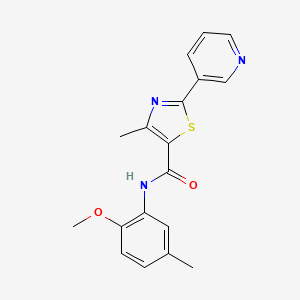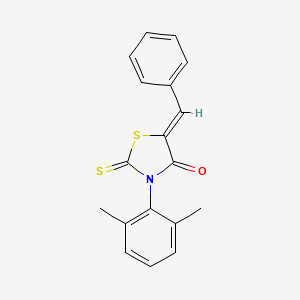
5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a sulfur-containing organic compound with potential pharmaceutical applications. Thiosemicarbazone derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of thiosemicarbazone derivatives is not fully understood. However, it has been proposed that these compounds exert their biological activity by inhibiting key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and topoisomerase II. Additionally, thiosemicarbazone derivatives have been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
Thiosemicarbazone derivatives have been reported to exhibit a wide range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of cell cycle arrest, and modulation of the immune system. Moreover, thiosemicarbazone derivatives have been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of thiosemicarbazone derivatives is their broad-spectrum activity against various types of cancer and viruses. Moreover, these compounds are relatively easy to synthesize and can be modified to improve their pharmacological properties. However, thiosemicarbazone derivatives have some limitations, including poor solubility, low bioavailability, and potential toxicity.
Zukünftige Richtungen
Thiosemicarbazone derivatives have shown promising results in preclinical studies as potential anticancer and antiviral agents. However, further research is needed to optimize their pharmacological properties and evaluate their safety and efficacy in clinical trials. Some of the future directions for research on thiosemicarbazone derivatives include:
1. Development of novel thiosemicarbazone derivatives with improved pharmacological properties, such as increased solubility, bioavailability, and selectivity.
2. Evaluation of the safety and efficacy of thiosemicarbazone derivatives in animal models and clinical trials.
3. Investigation of the mechanism of action of thiosemicarbazone derivatives at the molecular level.
4. Identification of biomarkers for predicting the response of cancer patients to thiosemicarbazone derivatives.
5. Combination therapy with thiosemicarbazone derivatives and other anticancer agents to enhance their efficacy and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazone derivatives have shown promising results in preclinical studies as potential anticancer agents. 5-benzylidene-3-(2,6-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, thiosemicarbazone derivatives have also been investigated as potential antiviral agents against hepatitis C virus, dengue virus, and Zika virus.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-7-6-8-13(2)16(12)19-17(20)15(22-18(19)21)11-14-9-4-3-5-10-14/h3-11H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXNWIWWPZHBTF-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




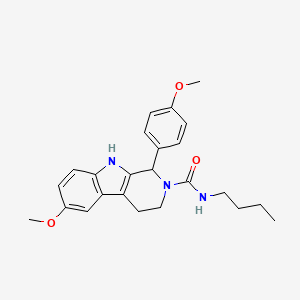
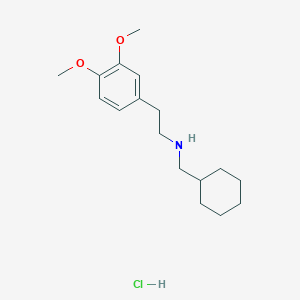
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-propylacetamide](/img/structure/B4747335.png)
![N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747338.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[4-(4-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B4747348.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747356.png)
![isopropyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4747380.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4747388.png)
